molecular formula C25H23BBrO3P B570649 MitoB

MitoB

Cat. No.: B570649
M. Wt: 493.1 g/mol
InChI Key: MFIBJDFSRFHSFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MitoB involves the conjugation of a triphenylphosphonium (TPP) cation to a 3-hydroxybenzyl moiety. The TPP group facilitates the accumulation of this compound within mitochondria due to its lipophilic nature and positive charge. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

MitoB primarily undergoes oxidation reactions within the mitochondrial matrix.

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of this compound is MitoP, which serves as an exomarker for hydrogen peroxide levels within mitochondria .

Mechanism of Action

MitoB exerts its effects by accumulating within the mitochondrial matrix due to the lipophilic and positively charged TPP group. Once inside the mitochondria, the arylboronic moiety of this compound reacts with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then measured to determine hydrogen peroxide levels. This mechanism allows for the precise quantification of mitochondrial hydrogen peroxide, providing insights into oxidative stress and mitochondrial function .

Comparison with Similar Compounds

MitoB is unique in its ability to specifically target mitochondria and measure hydrogen peroxide levels. Similar compounds include:

Compared to these compounds, this compound is specifically designed to measure hydrogen peroxide, making it a valuable tool for studying oxidative stress and mitochondrial function .

Biological Activity

MitoB (Mitochondrial-targeted B) is a compound designed to selectively target mitochondria and measure reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2H_2O_2), within living cells. It is a derivative of triphenylphosphonium (TPP) and serves as a redox-sensitive probe that can provide insights into mitochondrial function and oxidative stress in various biological contexts.

This compound operates by undergoing oxidation to form MitoP (Mitochondrial-targeted P), which allows for the quantification of H2O2H_2O_2 levels based on the MitoP/MitoB ratio. This process is particularly important in assessing mitochondrial health and function, as elevated levels of ROS are often associated with cellular damage and various diseases.

Key Findings on this compound Activity

  • Uptake and Localization : this compound rapidly accumulates in mitochondria, with studies showing a steady-state uptake of approximately 15 pmol per million Jurkat cells. The presence of FCCP, a mitochondrial uncoupler, reduced this uptake by about 40%, indicating that the majority of this compound is localized within the mitochondria rather than the cytosol .
  • Oxidation and Measurement : The conversion of this compound to MitoP has been demonstrated in various models, including Drosophila and mice, where the MitoP/MitoB ratio increased in response to H2O2H_2O_2 production during aerobic metabolism. This conversion was negligible in anaerobic conditions, confirming that this compound's oxidation is directly linked to mitochondrial activity .
  • Ecological Applications : The this compound method has been adapted for ecological studies, allowing researchers to measure H2O2H_2O_2 levels in living organisms over extended periods. For example, studies on brown trout have shown consistent H2O2H_2O_2 levels across different tissues, demonstrating the method's versatility in various biological contexts .

Table 1: Summary of this compound Uptake and Conversion Studies

Study ModelUptake MeasurementConversion to MitoPNotes
Jurkat Cells15 pmol/million cellsYesFCCP reduced uptake by ~40%
DrosophilaIncreased over 12 hoursYesOnly converted under aerobic conditions
Brown TroutConsistent across tissuesYesEffective for ecological oxidative stress studies

Table 2: Comparative Analysis of ROS Measurement Techniques

TechniqueSensitivitySpecificityDuration
This compound MethodHighSpecific to H2O2H_2O_2Hours to days
Traditional FluorometryModerateGeneral ROSMinutes
ChemiluminescenceHighSpecific to certain ROSSeconds to minutes

Case Study 1: Drosophila Model

In a study using Drosophila, researchers injected this compound and monitored the MitoP/MitoB ratio over time. The results indicated that aerobic metabolism significantly increased the ratio, correlating with H2O2H_2O_2 production. In contrast, flies maintained in an anaerobic environment showed no change in this ratio, demonstrating the specificity of this compound for measuring mitochondrial ROS under physiological conditions .

Case Study 2: Brown Trout

The application of the this compound method was extended to brown trout, where it was used to assess oxidative stress related to metabolic rates. Fish were injected with this compound, and subsequent analysis revealed stable H2O2H_2O_2 levels across different tissues over a 72-hour period. This study highlights the method's potential for ecological research and understanding oxidative stress in aquatic environments .

Properties

IUPAC Name

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBJDFSRFHSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BBrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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